Silanethiol

Description

Silanethiols are organosilicon compounds characterized by the presence of a thiol (-SH) group bonded to a silicon atom. Their general formula is R₃Si-SH, where R represents organic substituents such as alkyl or aryl groups. These compounds exhibit unique physicochemical properties due to the combination of silicon’s metalloid character and the sulfur atom’s electronegativity. For example, triisopropylsilanethiol (C₉H₂₂SSi, CAS 156275-96-6) has a molecular weight of 190.42, a boiling point of 70–75°C, and a density of 0.887 g/cm³ . Silanethiols are primarily used in materials science for surface modification, catalysis, and as intermediates in organic synthesis. Their reactivity stems from the polarizable Si-S bond, which is more labile than the C-S bond in carbon-based thiols .

Properties

CAS No. |

14044-97-4 |

|---|---|

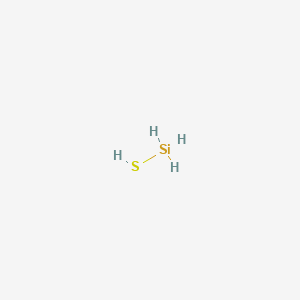

Molecular Formula |

H4SSi |

Molecular Weight |

64.18 g/mol |

IUPAC Name |

sulfanylsilane |

InChI |

InChI=1S/H4SSi/c1-2/h1H,2H3 |

InChI Key |

TXDNPSYEJHXKMK-UHFFFAOYSA-N |

Canonical SMILES |

[SiH3]S |

Origin of Product |

United States |

Scientific Research Applications

Organic Synthesis

Silanethiols are increasingly recognized for their utility in organic synthesis, particularly as reducing agents and intermediates in the formation of complex molecules.

Reducing Agents:

Silanethiols can serve as effective reducing agents in various reactions. For instance, the tris(trimethylsilyl)silane/thio reducing system has been utilized to measure rate constants for reactions involving carbon-centered radicals with thiols. This system allows for precise control over reaction conditions and yields valuable kinetic data .

Radical Chemistry:

In radical chemistry, silanethiols participate in hydrosilylation reactions, where they facilitate the addition of silicon across unsaturated bonds. This is particularly useful in synthesizing siloxane polymers and other silicon-containing materials . The ability to conduct these reactions under mild conditions with high selectivity makes silanethiols indispensable in synthetic organic chemistry.

Materials Science

Silanethiols play a crucial role in the development of advanced materials, particularly in polymer science and nanotechnology.

Polymerization:

Silanethiols are integral to thiol-ene polymerization processes, which allow for the creation of cross-linked networks with desirable mechanical properties. Recent studies have shown that incorporating silanethiol groups into polymer frameworks can enhance tensile strength and bonding with substrates like silicon wafers . This is particularly relevant for applications in microelectronics and coatings.

Surface Modification:

The unique reactivity of silanethiols makes them suitable for modifying surfaces at the nanoscale. By forming self-assembled monolayers on various substrates, silanethiols can impart specific chemical functionalities that enhance adhesion, hydrophobicity, or biocompatibility . This property is exploited in creating biosensors and other functionalized surfaces.

Catalysis

The catalytic applications of silanethiols are gaining traction due to their ability to stabilize reactive intermediates and enhance reaction rates.

Catalytic Systems:

Silanethiols can be used to modify silica-based catalysts, improving their activity and selectivity. For example, this compound-modified silica can facilitate various organic transformations while maintaining high stability under reaction conditions . These modified catalysts are often recoverable through simple phase separation techniques.

Enantioselective Catalysis:

In asymmetric synthesis, silanethiols have been employed as ligands to influence enantioselectivity in metal-catalyzed reactions. Their bulky nature allows for better control over the spatial arrangement of reactants, leading to enhanced selectivity .

Case Study 1: Hydrosilylation Reactions

A study demonstrated the use of this compound derivatives in hydrosilylation reactions under mild conditions. The results showed high yields and selectivity for various substrates, highlighting their effectiveness as reducing agents in organic synthesis .

Case Study 2: Thiol-Ene Polymerization

Research on thiol-ene polymers incorporating this compound groups revealed significant improvements in mechanical properties compared to traditional polymers. The optimized formulations exhibited enhanced hardness and tensile strength, making them suitable for demanding applications .

Chemical Reactions Analysis

Hydrolysis and Formation of Silanols

Silanethiols undergo hydrolysis to form silanols (SiOH) when exposed to moisture. This process involves the protonation of alkoxy groups followed by a bimolecular nucleophilic substitution (SN2) mechanism where water acts as a nucleophile. The reaction can be summarized as follows:

This hydrolysis is crucial for activating silanethiols for subsequent reactions with polymers, enhancing adhesion properties .

Thiol-Michael Addition Reactions

Silanethiols participate in thiol-Michael addition reactions, which involve the addition of thiols to α,β-unsaturated carbonyl compounds. This reaction is facilitated by the nucleophilic nature of the thiol group, allowing for the formation of thioether linkages.

Recent studies have shown that silanethiols exhibit higher reactivity compared to traditional thiols in these reactions. For example, when silanethiol was reacted with divinyl sulfone, the reaction proceeded rapidly, leading to high conversion rates of over 80% within one hour at elevated temperatures .

Radical Thiol-Ene Polymerization

Silanethiols can also engage in radical thiol-ene polymerizations, which are initiated by radical generators such as peroxides or photoinitiators. These reactions are characterized by the addition of the thiol across carbon-carbon double bonds (C=C), forming crosslinked polymer networks.

The reactivity of silanethiols in radical thiol-ene systems is notable; they tend to react at lower rates compared to conventional thiols but still achieve significant conversion levels due to their unique structural properties . The resulting materials often display enhanced mechanical properties and thermal stability.

H-Abstraction Reactions

The H-abstraction reactions involving silanethiols have been theoretically investigated to understand their kinetics and mechanisms better. These reactions typically show lower barrier energies for abstraction from silicon compared to equivalent carbon systems, making them favorable under certain conditions .

The following table summarizes key findings related to H-abstraction from silanethiols:

| Reaction Type | Barrier Energy (kcal/mol) | Rate Constant (s⁻¹) |

|---|---|---|

| Si-H with H attack | 91.7 | Variable |

| C-H with H attack | 105.0 | Higher than Si-H |

This indicates that while silanethiols are less reactive than their carbon counterparts in some scenarios, their unique silicon-hydrogen bond characteristics allow for efficient participation in radical processes.

Material Science

Silanethiols are increasingly utilized in material science for developing advanced composites and coatings due to their ability to form strong covalent bonds with various substrates. Their reactivity enables the creation of durable materials with enhanced mechanical properties.

Environmental Chemistry

The unique reactivity of silanethiols positions them as potential agents for environmental remediation processes, particularly in capturing heavy metals or organic pollutants through chelation mechanisms.

Comparison with Similar Compounds

Research Findings and Industrial Relevance

- Thermal Stability: Silanethiols decompose at ~150°C, lower than silanols (>200°C), limiting their use in high-temperature processes .

- Toxicity : Triisopropylthis compound poses significant inhalation and dermal hazards (H227, H315, H319, H335), whereas ethanethiol is less toxic but highly flammable .

- Synthetic Utility: Silanethiols are preferred in silicon-based self-assembled monolayers (SAMs) due to their ability to bind metal oxides more effectively than carbon-based thiols .

Preparation Methods

Mechanism and Reaction Dynamics

The radical-chain mechanism represents a cornerstone in silanethiol synthesis. Silanes react with triphenylphosphine sulfide (Ph₃P=S) or alkanethiols (RSH) to yield silanethiols (R₃SiSH) through homolytic cleavage of Si-H bonds. The process initiates with a radical species abstracting a hydrogen atom from the silane, generating a silyl radical (R₃Si·), which subsequently reacts with sulfur-containing reagents.

For instance, the reaction of (S)-tert-butylmethylphenylsilane with Ph₃P=S proceeds via a radical chain, producing racemic this compound. In contrast, using tert-dodecanethiol (RSH) under similar conditions affords this compound with up to 60% enantiomeric excess (ee), albeit in lower chemical yields. This disparity highlights the influence of the sulfur source on stereochemical outcomes.

Comparative Analysis of Sulfur Sources

The choice between Ph₃P=S and alkanethiols involves trade-offs between yield, enantioselectivity, and practicality. Table 1 summarizes key parameters for both approaches.

Table 1: Reaction Conditions and Outcomes for this compound Synthesis

| Sulfur Source | Temperature (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee) |

|---|---|---|---|---|

| Ph₃P=S | 25–80 | 2–24 | 70–90 | Racemic |

| tert-Dodecanethiol | 25–60 | 4–48 | 30–50 | Up to 60% |

Ph₃P=S offers higher yields but fails to preserve chirality, whereas alkanethiols enable partial retention of stereochemistry at the expense of efficiency. This dichotomy underscores the need for substrate-specific optimization.

Organocatalytic Strategies Inspired by Silatrane Synthesis

Solvent-Free and Scalable Protocols

A notable innovation in silatrane synthesis is the solvent-free protocol, which achieves near-quantitative yields at ambient temperatures. Adapting this approach for silanethiols could minimize byproduct formation and enhance atom economy. For instance, reacting trichlorosilane (HSiCl₃) with thiophenol (PhSH) in the presence of DBU might yield triphenylthis compound (Ph₃SiSH) without solvent, though experimental validation is required.

Halosilane-Based Routes and Hydrosilylation

Hydrosilylation of Alkenes with Thiols

Patent literature describes cyclopentyl trihalosilane synthesis via hydrosilylation of cyclopentene with HSiX₃ (X = Cl, Br). By analogy, hydrosilylation of thiol-containing alkenes (e.g., allyl mercaptan) could yield silanethiols. For example:

This method remains speculative but merits exploration given its success in analogous silane syntheses.

Alkoxy-to-Thiol Exchange Reactions

Another patent route involves alkoxy exchange in cyclopentyl trimethoxysilane with alcohols. Substituting alcohols with thiols (RSH) could theoretically produce silanethiols:

Challenges include overcoming the thermodynamic stability of alkoxysilanes and suppressing side reactions like disulfide formation. Catalytic amounts of Lewis acids (e.g., BF₃·OEt₂) might facilitate this transformation.

Q & A

Q. How should contradictory spectral data (e.g., NMR vs. XPS) be addressed in this compound studies?

- Re-examine sample preparation (e.g., degassing for NMR, surface cleaning for XPS). Perform cross-validation with a third technique (e.g., Raman spectroscopy). If inconsistencies persist, propose hypotheses (e.g., polymorphism, dynamic equilibria) and design follow-up experiments (e.g., variable-temperature NMR) .

Data Presentation and Reproducibility

- Tables : Include raw data (e.g., reaction yields, spectroscopic peaks) and statistical analyses (e.g., SD for triplicate runs).

- Figures : Use schematics for reaction mechanisms and adsorption isotherms for surface studies. Label axes with units and uncertainties .

- Supplementary Materials : Provide crystallographic CIF files, computational input files, and raw chromatograms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.